Ferroprotoporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroheme b is heme b in which the iron has oxidation state +2. It has a role as a human metabolite and a cofactor. It is a heme b and a ferroheme. It is a conjugate acid of a ferroheme b(2-).
Heme is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
ferroheme b is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Heme is a metabolite found in or produced by Saccharomyces cerevisiae.
Protoheme IX is a metabolite found in or produced by Saccharomyces cerevisiae.
The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.
Mechanism of Action
Target of Action
Ferroprotoporphyrin IX (FP) primarily targets the erythrocytic stages of Plasmodium spp., the parasites responsible for malaria . It interacts with the heme group, a key prosthetic group of proteins such as hemoglobin, myoglobin, and cytochromes of the mitochondria .
Mode of Action
The mode of action of FP involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme .
Biochemical Pathways
FP affects the Ca2±Mg2±ATPase activity of isolated red cell membranes, the biochemical counterpart of the plasma membrane Ca2+ pump (PMCA) . This interaction leads to changes in the calcium homeostasis of the cells . Furthermore, FP is known to participate in pro-oxidant and pro-inflammatory responses, leading to cytotoxicity in various tissues and organs .
Pharmacokinetics
It is known that fp can form dimers in aqueous solutions . The diffusion coefficient of aqueous FP is half that of the hydrated monomeric dicyano complex . Much of the apparent instability of aqueous FP solutions could be attributed to adsorption onto glass and plastic surfaces .
Result of Action
The interaction of FP with its targets leads to the generation of cytotoxic radical species . This can lead to cell death, particularly in the erythrocytic stages of Plasmodium spp . Additionally, FP can stimulate local and remote inflammatory reactions, which can initiate innate immune responses that, if left uncontrolled, can compound primary injuries and promote organ failure .
Action Environment
The action of FP can be influenced by environmental factors. For instance, the formation of FP dimers in aqueous solutions is pH-dependent . Furthermore, the stability of FP in solution can be affected by the material of the container, with FP showing a tendency to adsorb onto glass and plastic surfaces .
Biochemical Analysis
Biochemical Properties
Ferroprotoporphyrin interacts with various enzymes, proteins, and other biomolecules. It is involved in several biological processes such as the transport or storage of oxygen by hemoglobin or myoglobin, respectively, electron transfer by cytochrome b5, and oxidation of xenobiotics or endogenous substrates by cytochrome P450s (CYPs) . The nature of these interactions is crucial for the functioning of these biological processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a marked inhibitory effect on the Ca2±Mg2±ATPase activity of isolated red cell membranes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to dimerize in aqueous solution, but does not form higher aggregates .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can have significant effects on its biochemical properties.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
CAS No. |
14875-96-8 |
---|---|
Molecular Formula |
C34H32FeN4O4 |
Molecular Weight |
616.5 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] |
Isomeric SMILES |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
14875-96-8 | |
Synonyms |
Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.